1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea
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Overview
Description
N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea is a synthetic organic compound with the molecular formula C30H26F2N2O. This compound is characterized by the presence of fluorine and methyl groups attached to phenyl rings, which are further connected to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea typically involves the reaction of 4-fluorobenzyl chloride and 4-methylbenzyl chloride with urea under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methylphenyl)urea: Similar structure but lacks the fluorine atoms.
N,N’-Bis(4-fluorophenyl)urea: Similar structure but lacks the methyl groups.
Uniqueness
N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of N,N’-Bis((4-fluorophenyl)(4-methylphenyl)methyl)urea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
160807-91-0 |
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Molecular Formula |
C29H26F2N2O |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C29H26F2N2O/c1-19-3-7-21(8-4-19)27(23-11-15-25(30)16-12-23)32-29(34)33-28(22-9-5-20(2)6-10-22)24-13-17-26(31)18-14-24/h3-18,27-28H,1-2H3,(H2,32,33,34) |
InChI Key |
ZOXHVHOHWAFQOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Synonyms |
1,3-bis[(4-fluorophenyl)-(4-methylphenyl)methyl]urea |
Origin of Product |
United States |
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